3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents . The introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, has shown high anti-tumor activity . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
Inhibitor of Amyloid Beta Peptide Aggregation
In vitro studies suggested that this compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
Antioxidant
Derivatives of this compound are used as highly effective antioxidants . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .
Vinyl Monomers Polymerization Inhibitors
They are used as vinyl monomers polymerization inhibitors . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .
Antimalarial Activity
Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . It has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .
Antidepressant
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antidepressant activity .
Mechanism of Action
Target of Action
The compound “3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a type of benzoxazine derivative. Benzoxazine derivatives have been found to possess various biological activities, such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Biochemical Pathways
Benzoxazine derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
Benzoxazine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The action, efficacy, and stability of “3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-5-6-11-10(7-9)14-12(8-15-11)13(2,3)4/h5-7,12,14H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIGXXYHOZGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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